molecular formula C18H27ClN2O3S B3562691 2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide

2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide

Cat. No.: B3562691
M. Wt: 386.9 g/mol
InChI Key: OBVXBWQWFNVONT-UHFFFAOYSA-N
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Description

2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chloro group, a cycloheptyl ring, and a diethylamino sulfonyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core by reacting a suitable benzoyl chloride with an amine.

    Introduction of the Chloro Group: The chloro group is introduced through a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Cycloheptyl Ring Formation: The cycloheptyl ring is incorporated via a cyclization reaction, which may involve the use of cycloheptanone and a suitable catalyst.

    Attachment of the Diethylamino Sulfonyl Group: The final step involves the sulfonylation of the benzamide core with diethylamine and a sulfonyl chloride reagent under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity reagents, precise control of reaction conditions, and the use of advanced purification techniques to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfinyl or thiol group.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as surfactants or catalysts.

Mechanism of Action

The mechanism of action of 2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chloro and cycloheptyl groups may contribute to the compound’s binding affinity and specificity for its targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-cyclohexyl-5-[(diethylamino)sulfonyl]benzamide: Similar structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    2-chloro-N-cyclopentyl-5-[(diethylamino)sulfonyl]benzamide: Similar structure but with a cyclopentyl ring instead of a cycloheptyl ring.

    2-chloro-N-cyclooctyl-5-[(diethylamino)sulfonyl]benzamide: Similar structure but with a cyclooctyl ring instead of a cycloheptyl ring.

Uniqueness

2-chloro-N-cycloheptyl-5-[(diethylamino)sulfonyl]benzamide is unique due to its specific combination of functional groups and ring size, which can influence its chemical reactivity and biological activity. The cycloheptyl ring may provide distinct steric and electronic effects compared to other ring sizes, potentially leading to different interactions with molecular targets and unique properties in various applications.

Properties

IUPAC Name

2-chloro-N-cycloheptyl-5-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClN2O3S/c1-3-21(4-2)25(23,24)15-11-12-17(19)16(13-15)18(22)20-14-9-7-5-6-8-10-14/h11-14H,3-10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVXBWQWFNVONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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